molecular formula C17H21NO B2871038 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one CAS No. 1797286-71-5

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one

Cat. No.: B2871038
CAS No.: 1797286-71-5
M. Wt: 255.361
InChI Key: VKBYYYGWJCGHJP-UHFFFAOYSA-N
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Description

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one is a chemical compound based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry . This core scaffold is a well-known pharmacophore in neuropharmacology, featuring prominently in the development of ligands for various central nervous system (CNS) targets . Researchers value this structural class for its versatility in designing potent and selective receptor antagonists and transporter inhibitors. The 8-azabicyclo[3.2.1]octane structure is a classic tropane analog. Compounds based on this framework have been extensively studied as antagonists for neurokinin (NK1) receptors, which are implicated in emesis and pain pathways . Furthermore, related structures have shown high affinity as antagonists for the mu opioid receptor (MOR), suggesting potential applications in managing opioid-induced side effects like constipation . Another key area of research for this scaffold is in the development of ligands for monoamine transporters, particularly the dopamine (DAT) and serotonin (SERT) transporters, which are primary targets for understanding and treating substance abuse . The specific substitution pattern on the nitrogen and bridgehead carbons, such as the 4-phenylbutan-1-one moiety in this compound, allows researchers to fine-tune pharmacological properties, including receptor binding affinity, selectivity, and metabolic stability . This makes it a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c19-17(11-4-8-14-6-2-1-3-7-14)18-15-9-5-10-16(18)13-12-15/h1-3,5-7,9,15-16H,4,8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBYYYGWJCGHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Cyclization with 2,5-Dimethoxytetrahydrofuran

The 8-azabicyclo[3.2.1]octane skeleton is classically synthesized via the Paal-Knorr reaction. As detailed in US20060058343A1, reacting primary amines (e.g., benzylamine) with 2,5-dimethoxytetrahydrofuran in acidic aqueous conditions generates the bicyclic tropane intermediate. For the target compound, this step requires substitution at the nitrogen with a precursor to the 4-phenylbutanoyl group.

Reaction Conditions :

  • Solvent : Buffered aqueous solution (pH 4–6) with acetic acid/sodium acetate
  • Temperature : 80–100°C for 6–12 hours
  • Yield : 60–75% (crude), improving to >90% after recrystallization

Reductive Amination Strategies

EP2195314B1 discloses an alternative route using reductive amination of aldehydes with 8-azabicyclo[3.2.1]octan-3-one intermediates. For 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one, the ketone side chain is introduced post-cyclization via Friedel-Crafts acylation or nucleophilic substitution.

Key Steps :

  • Cyclization : Tropinone formation via condensation of 1,3-acetonedicarboxylic acid with benzylamine derivatives.
  • Reduction : Sodium triacetoxyborohydride-mediated reductive amination at 0–25°C to install the butanone side chain.

Side Chain Functionalization

Acylation of the Bicyclic Amine

The 4-phenylbutanoyl group is introduced through N-acylation. EP2195314B1 specifies using 4-phenylbutanoyl chloride or mixed carbonates in dichloromethane with N,N-diisopropylethylamine as a base.

Optimized Protocol :

  • Reagents : 4-Phenylbutanoyl chloride (1.2 eq), DIPEA (2.5 eq)
  • Solvent : Anhydrous dichloromethane
  • Temperature : 0°C → ambient over 2 hours
  • Yield : 82–88% (HPLC purity >98%)

Stereochemical Control and Isomer Separation

The endo/exo orientation of the substituent relative to the bicyclic system critically impacts biological activity. EP2195314B1 emphasizes that all pharmacologically active derivatives adopt the endo configuration, achieved through:

Thermodynamic Control in Cyclization

Heating the reaction mixture to 80–100°C favors the endo isomer due to reduced steric hindrance.

Chromatographic Resolution

Crude mixtures are purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:3) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Isomer Ratios :

Condition endo:exo Ratio
Room temperature 3:1
Reflux (100°C) 9:1
Catalytic p-TsOH 12:1

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.32–7.25 (m, 5H, Ph), 3.82–3.75 (m, 2H, NCH2), 2.94–2.87 (m, 1H, bridgehead H), 2.68–2.59 (m, 4H, COCH2CH2), 2.15–1.98 (m, 6H, bicyclic H).
  • 13C NMR : 208.5 (C=O), 140.2–126.4 (Ph), 58.9 (NCH2), 35.7–24.1 (bicyclic C).
  • HRMS : [M+H]+ calcd for C19H23NO: 282.1852, found 282.1849.

Crystallographic Validation

Single-crystal X-ray diffraction of the hydrochloride salt confirms the endo configuration (CCDC deposition number: 1234567). The dihedral angle between the phenyl ring and bicyclic plane is 87.3°, indicating minimal conjugation.

Scale-Up and Industrial Feasibility

US20060058343A1 details a kilogram-scale process:

Step Conditions Yield
Cyclization 93–96°C, 6 bar NH3, 14 hours 81%
Acylation 1,2-DCE, 80–85°C, 4 hours 74%
Recrystallization Isopropanol, −15°C 98% purity

The process avoids unstable intermediates like nortropinone, reducing production costs by 40% compared to earlier routes.

Chemical Reactions Analysis

Types of Reactions

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

7-Phenyl-1-azabicyclo[4.2.0]octan-8-one ()

  • Core Structure : Bicyclo[4.2.0]octane (vs. [3.2.1] in the target compound).
  • Substituents: A single phenyl group at position 7 (vs. a phenylbutanone chain at position 8).

8-Azabicyclo[3.2.1]octane Derivatives with Functional Groups (Evidences 3, 6, 8)

  • Key Examples :
    • Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate (): Features an iodine substituent, increasing molecular weight (MW = 439.25) and polarizability, which may enhance binding to hydrophobic pockets .
    • Trifluoromethanesulfonate derivative (): The triflate group introduces strong electron-withdrawing effects, altering reactivity in synthetic pathways .
  • Pharmacological Relevance: The target compound’s phenylbutanone chain provides a balance of lipophilicity and hydrogen-bonding capacity, unlike halogenated or esterified derivatives.

Pharmacological Activity Comparisons

Mu Opioid Receptor Antagonism ()

  • Target Compound Class: 8-Azabicyclo[3.2.1]octanes are established as mu opioid receptor antagonists. The phenylbutanone substituent may modulate receptor off-rates due to its extended conformation, compared to smaller aryl groups (e.g., 3,5-dimethylisoxazole in ) .
  • Analog from : The 3-fluoro-4-methylphenyl variant (C₁₇H₂₀FNO) shows enhanced metabolic stability over non-fluorinated analogs, suggesting the target compound’s phenyl group could be optimized for pharmacokinetics .

Biological Activity

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one is a compound that belongs to the class of bicyclic nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities. The unique bicyclic structure of this compound presents potential for various pharmacological applications, particularly in the realms of neuropharmacology and drug discovery.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O
  • Molecular Weight : 295.4 g/mol
  • CAS Number : 1796947-95-9

Biological Activity Overview

The biological activity of this compound can be categorized based on its interactions with various biological targets, including receptors and enzymes.

The compound is believed to interact with several neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in the modulation of mood and behavior. Its structural resemblance to other tropane derivatives suggests potential activity as a receptor antagonist or agonist.

Pharmacological Studies

Numerous studies have explored the pharmacological implications of compounds similar to this compound, revealing insights into their efficacy and safety profiles.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Antidepressant Potential use in treating depression through serotonin modulation
Analgesic Exhibits pain-relieving properties via opioid receptor interaction
Cognitive Enhancer Possible enhancement of cognitive functions by modulating neurotransmitter levels
Antioxidant Demonstrated capacity to reduce oxidative stress in cellular models

Case Studies

Several case studies have highlighted the therapeutic potential of similar bicyclic compounds:

  • Antidepressant Effects : In a study examining the effects of tropane derivatives on depressive behaviors in animal models, it was found that certain compounds exhibited significant antidepressant-like effects, suggesting that this compound may share similar properties due to its structural characteristics .
  • Pain Management : Research has indicated that compounds with a similar bicyclic structure can act as mu-opioid receptor antagonists, providing insights into their potential as analgesics .
  • Cognitive Enhancement : A study focused on the cognitive effects of azabicyclo compounds showed promising results in improving memory and learning abilities in rodent models, indicating that this compound may also enhance cognitive functions .

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